molecular formula C18H25NO2 B11545292 3,3,6,6,9-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

3,3,6,6,9-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Katalognummer: B11545292
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: BZTGVBSTOUKXCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, 3,3,6,6,9-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, is a structurally characterized member of the acridine-1,8-dione family, a class of nitrogen heterocycles that share a 1,4-dihydropyridine (1,4-DHP) parent nucleus . Acridine-1,8-diones are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. They are extensively investigated as versatile scaffolds for developing novel hybrid antitumor agents . The planar polyaromatic chromophore of the acridine moiety is a key pharmacophoric feature associated with antitumor activity, as it can interact with biological targets such as DNA . Research on related N-substituted acridinedione derivatives has demonstrated promising cytotoxicity and antitumor activity against various cancer cell lines, including skin and lung cancers, by modulating the mRNA expression of key genes like p53, TOP2B, p38, and EGFR . Furthermore, molecular docking studies suggest that these compounds exhibit high binding affinity with these protein targets, indicating a potential dual mechanism of action for targeted anticancer therapy . Beyond their potential in oncology, the acridine-1,8-dione core structure is also utilized as promoters, photosensitizers, and laser dyes, highlighting its utility across multiple scientific disciplines . This specific pentamethyl derivative serves as a valuable building block for researchers aiming to synthesize and evaluate new chemical entities for their pharmacological properties.

Eigenschaften

Molekularformel

C18H25NO2

Molekulargewicht

287.4 g/mol

IUPAC-Name

3,3,6,6,9-pentamethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C18H25NO2/c1-10-15-11(6-17(2,3)8-13(15)20)19-12-7-18(4,5)9-14(21)16(10)12/h10,19H,6-9H2,1-5H3

InChI-Schlüssel

BZTGVBSTOUKXCI-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=C(CC(CC2=O)(C)C)NC3=C1C(=O)CC(C3)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The synthesis proceeds via a tandem Michael addition and cyclization mechanism under reflux in acetic acid. The ethylidene bridge in the bis-dione precursor dictates the methyl substitution at position 9, while the 5,5-dimethyl groups on the cyclohexane rings contribute to the 3,3,6,6-methyl substituents. A representative procedure involves:

  • Refluxing 2,2'-ethylidenebis(5,5-dimethylcyclohexane-1,3-dione) (2 g, 6.5 mmol) with a primary amine (e.g., 4-fluoroaniline, 6.5 mmol) in acetic acid (25 mL) for 7 hours.
  • Concentrating the mixture, precipitating the product on ice, and recrystallizing from chloroform/methanol (2:1).

This method yields the acridinedione core in 72.3% purity, with the amine determining the substituent at position 10. For the unsubstituted variant, ammonia or ammonium salts may be explored, though literature examples predominantly use aryl amines.

Structural Modifications via Bis-Dione Precursors

Varying the bis-dione’s alkylidene bridge enables precise control over the methyl substitution pattern:

Bis-Dione Precursor Amine Product Substituents (Positions) Yield (%)
2,2'-Ethylidenebis(5,5-dimethyl) 4-Fluoroaniline 3,3,6,6,9-pentamethyl, 10-(4-FPh) 72.3
2,2'-Butylidenebis(5,5-dimethyl) 4-Fluoroaniline 3,3,6,6-tetramethyl, 9-propyl 71.3
2,2'-Methylidenebis(5,5-dimethyl) Benzylamine 3,3,6,6,9-pentamethyl, 10-benzyl N/A

The ethylidene bridge is critical for introducing the 9-methyl group, while longer bridges (e.g., butylidene) yield bulkier alkyl substituents.

Catalytic and Solvent Effects

β-Cyclodextrin-Mediated Synthesis

Recent advancements employ β-cyclodextrin (β-CD) as a supramolecular catalyst in multicomponent reactions. While primarily used for N-aminopolyhydroquinolines, this method could be adapted for acridinediones by modifying reactants:

  • Combine 2,2'-ethylidenebis(5,5-dimethylcyclohexane-1,3-dione) , an aldehyde (e.g., formaldehyde), and hydrazine hydrate in water.
  • Reflux at 80°C with β-CD (5 mol%) to achieve cyclization.

This eco-friendly approach avoids harsh acids and improves atom economy, though yields for acridinediones remain unreported.

Solvent Optimization

Polar aprotic solvents (e.g., DMF) enhance reaction rates but reduce yields due to side reactions. Acetic acid remains optimal, balancing proton availability and solubility.

Crystallographic and Spectroscopic Characterization

Post-synthesis analysis confirms the product’s structure:

X-ray Diffraction

  • Crystal System : Triclinic, space group P-1.
  • Conformation : Central pyridine ring adopts a sofa conformation , while outer rings exhibit half-chair/sofa hybrids.
  • Intermolecular Interactions : C–H···O hydrogen bonds stabilize the crystal lattice.

Spectroscopic Data

  • IR (KBr) : Strong carbonyl stretches at 1705 cm⁻¹ (C=O).
  • ¹H NMR (CDCl₃) : Singlets for methyl groups at δ 1.15–1.30 ppm.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3,3,6,6,9-Pentamethyl-3,4,6,7,9,10-hexahydroacridin-1,8(2H,5H)-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit DNA oder Proteinen interagieren, was zu einer Hemmung zellulärer Prozesse führt. Die beteiligten Pfade umfassen oft die Störung der Enzymaktivität oder die Interferenz mit Signaltransduktionsmechanismen.

Wirkmechanismus

The mechanism by which 3,3,6,6,9-PENTAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Melting Points and Spectral Data

Compound Melting Point (°C) IR (ν, cm⁻¹) NMR (¹H/¹³C) Key Signals Reference ID
9-(4-Nitrophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione 272–274 3192 (NH), 2961 (CH₃), 1637 (C=O) δ 196.73 (C=O), 131.01 (Ar-C)
9-(4-Fluorophenyl)-10-hydroxy-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione 210 3414 (OH), 1643 (C=O) δ 109.85 (C-F), 35.28 (CH₂)
This compound ~250–260† Predicted: 2950–2970 (CH₃), 1645 (C=O) δ 1.2–1.4 (CH₃), 31–33 (quaternary C)

†Estimated based on reduced crystal packing efficiency compared to aryl-substituted analogs.

Solubility and Lipophilicity

  • Aryl-substituted derivatives: Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) due to aromatic π-systems and polar substituents (e.g., -CN, -NO₂) .
  • Pentamethyl derivative: Higher lipophilicity (logP ~3.5–4.0) due to five methyl groups, favoring solubility in nonpolar solvents (e.g., CHCl₃, ether) .

Cytotoxicity and Antimicrobial Potential

Compound IC₅₀ (µM)‡ Antimicrobial Activity (MIC, µg/mL) Key Structural Influence Reference ID
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione 12.5 16 (E. coli) Electron-withdrawing Cl enhances membrane penetration
10-Amino-3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione 18.7 32 (S. aureus) Amino group facilitates hydrogen bonding
This compound N/A N/A Methyl groups may reduce target affinity

‡Data from MTT assays against HeLa or MCF-7 cell lines.

Key Research Findings and Implications

Substituent-Driven Reactivity : Aryl groups at C9 enhance electronic conjugation and biological activity, whereas methyl groups favor steric stabilization and lipophilicity .

Synthetic Flexibility : Microwave-assisted and solvent-free protocols improve yields and reduce reaction times for aryl-substituted analogs, suggesting applicability to pentamethyl derivatives .

Biological Trade-offs : While aryl substituents improve cytotoxicity, methyl groups may enhance metabolic stability, warranting further pharmacokinetic studies .

Analyse Chemischer Reaktionen

Reaktionstypen

3,3,6,6,9-Pentamethyl-3,4,6,7,9,10-hexahydroacridin-1,8(2H,5H)-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen sind üblich, bei denen halogenierte Derivate gebildet werden können.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurer Lösung.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Halogenierungsmittel wie Thionylchlorid.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung von halogenierten Acridinderivaten.

Biologische Aktivität

3,3,6,6,9-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C15H24N2O2
  • Molecular Weight : 252.37 g/mol
  • CAS Number : 63364-38-5

Anticancer Properties

Research indicates that derivatives of the compound exhibit significant anticancer activity. A study assessing the cytotoxic effects of related compounds on various cancer cell lines revealed promising results. The MTT assay was employed to measure cell viability after treatment with increasing concentrations of the compound.

CompoundIC50 (μM)Cell Line
1<10B16-F10
2<20HT-29
3>50HepG2

The above table summarizes the half-maximal inhibitory concentration (IC50) values for different derivatives against selected cancer lines. Compounds 1 and 2 demonstrated potent cytotoxicity with IC50 values below 20 μM across multiple lines .

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. The compounds were shown to activate apoptotic pathways significantly after 24 hours of treatment. For instance:

  • B16-F10 : 48% apoptosis at 72 hours.
  • HT-29 : 55% apoptosis at 72 hours.
  • HepG2 : 53% apoptosis at 72 hours.

These findings suggest that the compound may disrupt mitochondrial function or activate caspase pathways leading to programmed cell death .

Study on Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of various derivatives of the compound on three cancer cell lines (B16-F10 melanoma, HT-29 colon adenocarcinoma, and HepG2 hepatocyte carcinoma). The results indicated that specific structural modifications significantly enhanced the potency of these compounds.

Clinical Implications

The potential use of this compound in therapeutic applications is being explored. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a candidate for further development as an anticancer agent.

Q & A

Q. How can the synthesis of 3,3,6,6,9-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione be optimized using multicomponent reactions?

  • Methodological Answer : Optimize via solvent selection (e.g., ethanol or toluene), catalyst screening (e.g., Baker’s yeast for green synthesis), and temperature control (80–100°C). Use one-pot protocols to minimize intermediates, as demonstrated for analogous acridinediones . Monitor reaction progress with thin-layer chromatography (TLC) and characterize intermediates via 1^1H/13^{13}C NMR .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR : Assign methyl groups (δ 0.88–1.06 ppm) and aromatic protons (δ 7.0–7.4 ppm) using 1^1H and 13^{13}C NMR. Confirm stereochemistry via HETCOR or NOESY .
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H···O interactions) using single-crystal analysis .
  • Elemental analysis : Verify purity (e.g., C, H, N percentages) .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Grow single crystals via slow evaporation in ethanol or DCM. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELX or similar software. Analyze intermolecular interactions (e.g., van der Waals forces) to explain packing motifs .

Q. What are common impurities in its synthesis, and how are they identified?

  • Methodological Answer : Detect byproducts (e.g., uncyclized intermediates) via HPLC or GC-MS. Use column chromatography (silica gel, ethyl acetate/hexane) for purification. Confirm elimination of impurities via 1^1H NMR peak integration and mass spectrometry .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational models be resolved?

  • Methodological Answer : Cross-validate using density functional theory (DFT) for optimized geometries and NMR chemical shift predictions (e.g., B3LYP/6-31G*). Adjust computational parameters (solvent models, basis sets) to align with experimental conditions. Discrepancies in aromatic proton shifts may arise from solvent polarity effects .

Q. What computational approaches are effective for modeling its reaction mechanism?

  • Methodological Answer : Use molecular dynamics (MD) simulations to track transition states in multicomponent reactions. Apply COMSOL Multiphysics for heat/mass transfer modeling in reaction optimization. Integrate AI-driven tools (e.g., automated parameter adjustment) to predict optimal synthetic pathways .

Q. How do substituent effects (e.g., methyl vs. aryl groups) influence its reactivity?

  • Methodological Answer : Perform Hammett analysis by synthesizing derivatives with electron-donating/withdrawing groups. Compare reaction rates (kinetic studies) and steric effects via X-ray crystallography. For example, bulky substituents at C9 may hinder cyclization, requiring higher temperatures .

Q. What experimental design strategies are recommended for optimizing reaction conditions?

  • Methodological Answer : Employ factorial design (e.g., 2k^k factorial) to test variables like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions. Orthogonal arrays (Taguchi method) reduce experimental runs while maximizing data robustness .

Q. How can its potential as a fluorescent probe or pharmaceutical intermediate be evaluated?

  • Methodological Answer :
  • Fluorescence studies : Measure quantum yield and Stokes shift in varying pH conditions (e.g., acidic vs. basic media) .
  • Bioactivity screening : Test against enzyme targets (e.g., acetylcholinesterase) via in vitro assays. Use molecular docking (AutoDock Vina) to predict binding affinities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.